molecular formula C16H19N3O4S B6422985 2-((6,7-Dimethoxyquinazolin-4-yl)thio)-1-morpholinoethanone CAS No. 924859-87-0

2-((6,7-Dimethoxyquinazolin-4-yl)thio)-1-morpholinoethanone

Cat. No.: B6422985
CAS No.: 924859-87-0
M. Wt: 349.4 g/mol
InChI Key: TXZQNWDWQUWTFE-UHFFFAOYSA-N
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Description

2-((6,7-Dimethoxyquinazolin-4-yl)thio)-1-morpholinoethanone is a synthetic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-viral properties . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and biological activities.

Preparation Methods

The synthesis of 2-((6,7-Dimethoxyquinazolin-4-yl)thio)-1-morpholinoethanone typically involves multiple steps, starting with the preparation of the quinazoline core. The synthetic route often includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Mechanism of Action

The mechanism of action of 2-((6,7-Dimethoxyquinazolin-4-yl)thio)-1-morpholinoethanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of key cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context.

Properties

IUPAC Name

2-(6,7-dimethoxyquinazolin-4-yl)sulfanyl-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-21-13-7-11-12(8-14(13)22-2)17-10-18-16(11)24-9-15(20)19-3-5-23-6-4-19/h7-8,10H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZQNWDWQUWTFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)SCC(=O)N3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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